molecular formula C10H13ClF3NO B1409100 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride CAS No. 1476729-66-4

1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride

Cat. No.: B1409100
CAS No.: 1476729-66-4
M. Wt: 255.66 g/mol
InChI Key: DWKXJMLQLSYEPD-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride is a chemical compound known for its unique trifluoromethoxy group. This compound is primarily used in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride typically involves a multi-step process:

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted amines.

Scientific Research Applications

1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and as a catalyst in various organic reactions[][3].

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride is unique due to its trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO.ClH/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13;/h3-6,9H,2,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKXJMLQLSYEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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